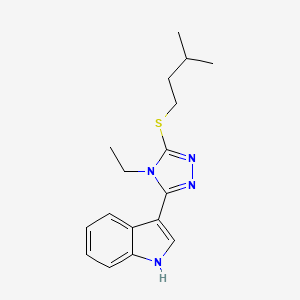
3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is an interesting synthetic compound belonging to the triazole and indole family
准备方法
Synthetic Routes and Reaction Conditions The synthesis of 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step reaction process. The triazole ring is formed through the cyclization of appropriate intermediates under controlled conditions. The key steps often include nucleophilic substitutions, cyclizations, and thiolation reactions. Precise temperature control, pH regulation, and the use of specific catalysts are crucial to ensuring high yield and purity of the final product.
Industrial Production Methods For industrial-scale production, this compound can be synthesized using batch or continuous flow reactors. These methods emphasize efficient mixing, precise temperature control, and the use of robust catalysts to achieve high yield and scalability. Industrial methods often leverage green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
Oxidation: : Under oxidative conditions, 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can form sulfoxides or sulfones.
Reduction: : This compound undergoes reduction reactions to yield dihydro or tetrahydro derivatives, depending on the specific reducing agents used.
Substitution: : The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents (e.g., bromine, chlorine), nitrating mixture (HNO3/H2SO4).
Major Products Formed from These Reactions
Oxidation yields sulfoxides or sulfones.
Reduction results in dihydro or tetrahydro derivatives.
Substitution produces functionalized derivatives with halogens, nitro groups, or sulfonic acid groups.
科学研究应用
Chemistry This compound is a valuable intermediate in organic synthesis and a building block for constructing more complex molecules. It has been employed in developing various heterocyclic compounds and ligands for coordination chemistry.
Biology In biological research, derivatives of this compound have shown potential as enzyme inhibitors, receptor antagonists, and probes for studying biological pathways.
Medicine Pharmaceutical research has identified its potential as a lead compound for developing new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry Industrially, this compound is used in the synthesis of dyes, pigments, and agrochemicals
作用机制
The mechanism of action of 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole largely depends on its interaction with specific molecular targets. It can bind to enzymes, altering their activity and affecting biochemical pathways. Its triazole ring often interacts with metal ions, while the indole moiety interacts with hydrophobic regions of proteins. These interactions modulate the biological activity and therapeutic potential of its derivatives.
相似化合物的比较
Comparison with Other Compounds
3-(4-ethyl-5-methylthio-4H-1,2,4-triazol-3-yl)-1H-indole: : The isopentylthio group imparts distinct physicochemical properties and biological activity.
3-(4-ethyl-5-(phenylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: : The phenylthio group offers different steric and electronic effects compared to the isopentylthio group.
Unique Features The specific substitution with an isopentylthio group at the triazole ring enhances its hydrophobicity and potentially improves its binding affinity to certain biological targets, making it unique compared to its analogs.
List of Similar Compounds
3-(4-ethyl-5-methylthio-4H-1,2,4-triazol-3-yl)-1H-indole
3-(4-ethyl-5-(phenylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
3-(4-ethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
This compound and its derivatives promise significant scientific interest due to their diverse applications and unique chemical properties. Each variation offers distinct opportunities for research and development in various fields.
属性
IUPAC Name |
3-[4-ethyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-4-21-16(19-20-17(21)22-10-9-12(2)3)14-11-18-15-8-6-5-7-13(14)15/h5-8,11-12,18H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWDPQQDQAREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCC(C)C)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














